Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 190906-92-4
VCID: VC20913473
InChI: InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
SMILES: CC1CC(=O)CCN1C(=O)OC(C)(C)C
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate

CAS No.: 190906-92-4

Cat. No.: VC20913473

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate - 190906-92-4

Specification

CAS No. 190906-92-4
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
Standard InChI Key HQMYWQCBINPHBB-UHFFFAOYSA-N
SMILES CC1CC(=O)CCN1C(=O)OC(C)(C)C
Canonical SMILES CC1CC(=O)CCN1C(=O)OC(C)(C)C

Introduction

Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is a versatile organic compound that plays a significant role in chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This compound exists in two enantiomeric forms: (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate and (R)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, each with distinct properties and applications.

Synthesis Methods

The synthesis of tert-butyl 2-methyl-4-oxopiperidine derivatives often involves several steps:

Step-by-step Synthesis Process

  • Starting Materials: The synthesis typically begins with benzyl or other protected piperidines.

    • For example, benzyl (S)-2-methylpiperidinone can be used as an initial compound .

  • Deprotection: The first step involves deprotecting these compounds using hydrogenation methods.

    • A mixture of benzyl (S)-methylpiperidinone derivatives can be treated with palladium on carbon under hydrogen pressure to remove the protecting groups .

  • Protection: Following deprotection, di-t-butyldicarbonate is added to protect the nitrogen atom as its tert-butoxycarbonyl derivative.

    • This step ensures that only one carboxylic acid function remains free for further reactions while protecting others from unwanted side reactions .

Example Reaction Conditions

YieldReaction ConditionsOperation
QuantitativePalladium on activated charcoal; hydrogen; tetrahydrofuran; ethanol; under pressure for extended periodsStep involving protection and purification

Applications

Tert-butlyl 2-methylpieridinones are valuable intermediates in organic synthesis due to their functional groups:

Key Applications:

Pharmaceuticals: These compounds serve as building blocks for synthesizing complex molecules with potential therapeutic applications.

Agrochemicals: They are also used in developing new agrochemical products due to their versatility in chemical transformations.

Materials Science: Their unique structures make them suitable for creating materials with specific properties.

Table: Comparison of Tert-butlyl Piperidines

Compound NameMolecular FormulaMolecular Weight
(S)-tertbutylyl methyl oxo-pipridine carbxlateC13H23NO3~227 g/mol
(R)-tertbutylyl methyl oxo-pipridine carbxlateC11H19NO3~213 g/mol
(R/S) tertbutylyl butyloxo-pipridine carbxlate--

Note: There seems to be confusion regarding molecular weights/formulas between sources; this table reflects commonly reported values but may require correction based on precise structural analysis.

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